

1,4-Benzenedimethanol-d4 chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Benzenedimethanol-d4

Cat. No.: B118106

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An In-depth Technical Guide to 1,4-Benzenedimethanol-d4

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **1,4-Benzenedimethanol-d4**, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Core Chemical Properties

1,4-Benzenedimethanol-d4 is the deuterium-labeled form of 1,4-Benzenedimethanol.^[1] The substitution of hydrogen with deuterium, a stable heavy isotope, makes it a valuable tool in research, particularly as a tracer for metabolism studies and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.^[1] While specific physical properties for the deuterated compound are not readily available, they are expected to be very similar to the non-deuterated analogue.

Table 1: Physicochemical Properties of 1,4-Benzenedimethanol

Property	Value
Molecular Formula	C ₈ H ₆ D ₄ O ₂
Molecular Weight	142.21 g/mol (for d4); 138.16 g/mol (non-deuterated)[2][3][4][5]
Melting Point	114-118 °C[2][6][7]
Boiling Point	138-143 °C at 1 mmHg
Appearance	White crystalline powder[6]
Solubility	Soluble in ether, toluene, methanol, and hot water.[6][7] Slightly soluble in DMSO and Methanol.[6]
CAS Number	1158734-28-1 (for d4); 589-29-7 (non-deuterated)[1]
InChI Key	BWVAOONFBYYRHY-UHFFFAOYSA-N

Experimental Protocols

Synthesis of 1,4-Benzenedimethanol-d4

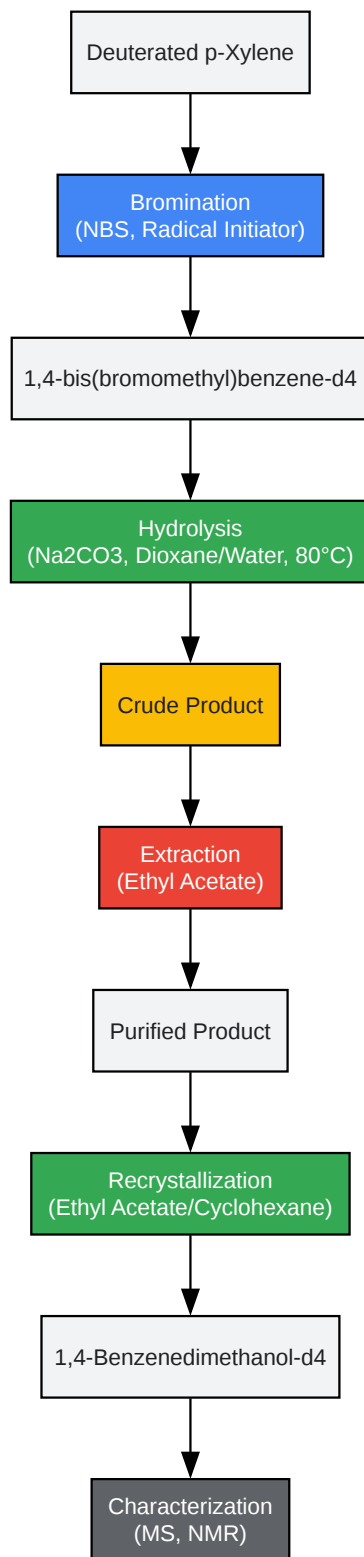
A common method for the synthesis of **1,4-Benzenedimethanol-d4** involves starting from a deuterated precursor to ensure high isotopic purity.

Protocol: Synthesis from Deuterated p-Xylene

- **Bromination of Deuterated p-Xylene:** Deuterated p-xylene is subjected to bromination using N-bromosuccinimide (NBS) and a radical initiator. This reaction yields 1,4-bis(bromomethyl)benzene-d4.[8]
- **Hydrolysis:** The resulting 1,4-bis(bromomethyl)benzene-d4 is then hydrolyzed to form **1,4-Benzenedimethanol-d4**. A typical procedure involves heating the dibromide with an aqueous solution of sodium carbonate in a solvent like 1,4-dioxane at approximately 80°C for several hours.[9]

- Workup and Purification: After the reaction, the organic solvent is removed. The crude product is then extracted with a suitable solvent such as ethyl acetate.[\[9\]](#)
- Recrystallization: The extracted product is further purified by recrystallization from a solvent system like ethyl acetate and cyclohexane to yield high-purity crystals of **1,4-Benzenedimethanol-d4**.[\[9\]](#)
- Purity Confirmation: The isotopic purity of the final product is typically confirmed using mass spectrometry or quantitative NMR spectroscopy.[\[8\]](#)

Synthesis Workflow for 1,4-Benzenedimethanol-d4



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Caption: A typical workflow for the synthesis and purification of **1,4-Benzenedimethanol-d4**.

Role in Drug Development and Signaling Pathways

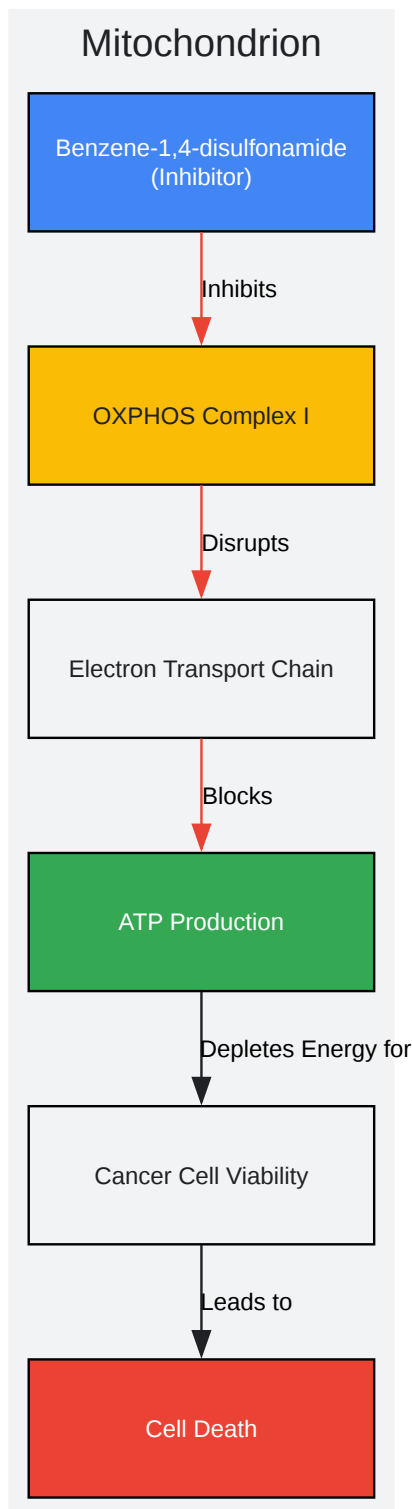
While 1,4-Benzenedimethanol itself is primarily used as a monomer and a building block in organic synthesis, its core structure is a key component in various biologically active molecules.^[8] The benzene-1,4-diol scaffold is present in compounds designed for various therapeutic targets.

Inhibition of Oxidative Phosphorylation (OXPHOS)

A notable application of a related chemical structure is in cancer therapy. Benzene-1,4-disulfonamides, which share the same benzene core, have been identified as potent inhibitors of oxidative phosphorylation (OXPHOS).^[10] Certain cancers are highly dependent on OXPHOS for energy production, making its inhibition a promising therapeutic strategy.^[10] These inhibitors specifically target Complex I of the electron transport chain, leading to a shutdown of ATP production and ultimately causing cancer cell death.^[10]

The process begins with the inhibition of OXPHOS Complex I, which is a crucial enzyme that oxidizes NADH to NAD⁺. This inhibition disrupts the electron transport chain, thereby halting the production of ATP, the cell's primary energy currency. The resulting energy depletion leads to biomass reduction and ultimately triggers cell death.^[10]

OXPHOS Inhibition Pathway

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Caption: The inhibitory effect of benzene-1,4-disulfonamides on the OXPHOS pathway in cancer cells.

Use as a Scaffold in Medicinal Chemistry

The rigid, para-substituted benzene ring of 1,4-Benzenedimethanol provides a geometrically defined scaffold.[8] This structural feature is valuable in drug design for creating molecules that can fit into specific biological targets. The two hydroxyl groups can be readily modified to produce a library of derivatives for structure-activity relationship (SAR) studies.[8] For instance, the related 1,4-benzodioxane structure is a versatile template used to develop a wide range of bioactive compounds, including agonists and antagonists for various receptors.[11]

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- To cite this document: BenchChem. [1,4-Benzenedimethanol-d4 chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118106#1-4-benzenedimethanol-d4-chemical-properties]

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